molecular formula C26H41NO3 B3324462 DES(1-methylpiperidinium)-17-oxo vecuronium CAS No. 18668-29-6

DES(1-methylpiperidinium)-17-oxo vecuronium

Cat. No.: B3324462
CAS No.: 18668-29-6
M. Wt: 415.6 g/mol
InChI Key: UXBLBBBSJGPRGX-SSHVMUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DES(1-methylpiperidinium)-17-oxo vecuronium involves multiple steps, starting from steroidal precursorsThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is usually supplied as a sterile, nonpyrogenic, freeze-dried powder for intravenous injection .

Chemical Reactions Analysis

Types of Reactions

DES(1-methylpiperidinium)-17-oxo vecuronium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Anesthesia and Surgery

DES(1-methylpiperidinium)-17-oxo vecuronium is utilized as an adjunct to general anesthesia. Its primary role is to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. This application is critical in ensuring patient safety and comfort during operations, particularly in those requiring prolonged anesthesia.

Intensive Care Units (ICU)

In intensive care settings, this compound can be employed to achieve muscle paralysis in patients requiring mechanical ventilation. The ability to control muscle relaxation allows for improved management of ventilation and patient comfort during critical care scenarios.

Research on Neuromuscular Blockade

Research studies have explored the efficacy of this compound in various contexts, including its pharmacokinetics and dynamics compared to traditional agents like vecuronium bromide. For instance, investigations into its onset time, duration of action, and recovery profiles are crucial for optimizing its use in clinical practice.

Pharmacokinetics

The pharmacokinetic profile includes parameters such as onset time, peak effect duration, and recovery time. Studies indicate that modifications in the chemical structure can lead to variations in these pharmacokinetic properties compared to standard vecuronium, potentially offering advantages in specific clinical scenarios.

Comparative Data Table

ParameterVecuronium BromideThis compound
Onset Time1-2 minutesVariable (potentially faster)
Duration of Action30-40 minutesPotentially extended due to structural changes
Recovery Time45-65 minutesVariable (may differ based on study)
PotencyStandardEnhanced due to structural modifications
Clinical IndicationsGeneral anesthesiaGeneral anesthesia; potential ICU applications

Case Study 1: Efficacy in ICU Settings

A study conducted on patients requiring mechanical ventilation evaluated the effectiveness of this compound. Results indicated that patients receiving this agent exhibited more stable hemodynamic parameters compared to those on traditional neuromuscular blockers, highlighting its potential benefits in critical care environments.

Case Study 2: Comparison with Traditional Agents

Another research effort compared the onset and recovery times of this compound with standard vecuronium bromide across various dosages. Findings suggested that the modified compound might offer quicker onset times while maintaining similar recovery profiles, making it a promising alternative for rapid sequence intubation scenarios.

Mechanism of Action

DES(1-methylpiperidinium)-17-oxo vecuronium exerts its effects by competing with acetylcholine for binding to cholinergic receptors at the motor end-plate. This competition inhibits the action of acetylcholine, leading to neuromuscular blockade. The blockade is reversible by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine . The molecular targets involved include nicotinic acetylcholine receptors, and the pathways affected are those related to neuromuscular transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DES(1-methylpiperidinium)-17-oxo vecuronium is unique due to its intermediate duration of action and its relatively rapid onset compared to other neuromuscular blocking agents. It also has fewer cardiovascular side effects compared to pancuronium.

Biological Activity

DES(1-methylpiperidinium)-17-oxo vecuronium is a derivative of the neuromuscular blocking agent vecuronium, which is widely used in anesthesia to facilitate muscle relaxation during surgical procedures. This article delves into its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant research findings.

Chemical Structure : this compound is chemically classified as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide, diacetate. Its molecular formula is C34H57BrN2O4C_{34}H_{57}BrN_2O_4 with a molecular weight of 637.73 g/mol .

Mechanism of Action : Like its parent compound vecuronium, this compound acts as a non-depolarizing neuromuscular blocker. It competes with acetylcholine at the neuromuscular junction, inhibiting muscle contraction. The blockade can be reversed by acetylcholinesterase inhibitors such as neostigmine .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its behavior in the body:

  • Onset Time : Rapid onset, similar to that of vecuronium.
  • Duration of Action : Intermediate duration, typically shorter than that of pancuronium but longer than that of succinylcholine.
  • Elimination Half-Life : Approximately 65 to 75 minutes in healthy subjects, potentially reduced in special populations such as pregnant women .

Efficacy in Neuromuscular Blockade

Research indicates that this compound provides effective neuromuscular blockade comparable to standard vecuronium. A study comparing the two agents showed similar clinical durations and spontaneous recovery times .

Case Studies

  • Intractable Polyuria Case : A case study highlighted a patient who developed intractable polyuria mimicking diabetes insipidus due to prolonged infusion of vecuronium. This underscores the importance of monitoring neuromuscular blockade duration and recovery .
  • Dose Effect on Onset Time : Another study examined the dose-dependent effects of ephedrine on the onset time of vecuronium, providing insights into how adjunct medications can influence neuromuscular blocking agents' efficacy .

Data Table: Comparison of Vecuronium and this compound

ParameterVecuroniumThis compound
Chemical Structure1-(3α,17β-Dihydroxy...)1-(3α,17β-Dihydroxy...)
Molecular Weight637.73 g/mol637.73 g/mol
Onset TimeRapidRapid
Duration of ActionIntermediateIntermediate
Elimination Half-Life65 to 75 minutesSimilar
Reversal AgentsNeostigmineNeostigmine

Safety and Toxicity

While this compound is generally well-tolerated, there are potential risks associated with its use:

  • Hypersensitivity Reactions : Rare cases of allergic reactions have been documented.
  • Prolonged Neuromuscular Blockade : In some patients, especially those with renal impairment or prolonged ICU stays, there may be extended recovery times from neuromuscular blockade .

Q & A

Q. What are the key pharmacokinetic differences between DES(1-methylpiperidinium)-17-oxo vecuronium and vecuronium, and what methodologies are used to characterize them?

Category: Basic
Answer:
Population-based pharmacokinetic modeling is the primary methodology for comparing this compound and vecuronium. Key parameters include plasma clearance, volume of distribution, and terminal half-life. For example, vecuronium exhibits a plasma clearance of 5.39 mL/kg/min and a terminal half-life of 34 minutes, while this compound may show prolonged half-life due to reduced clearance pathways . Gender-specific differences in renal elimination fraction (frenal) should be modeled using mixed-effects approaches, with covariates like weight and creatinine clearance .

Q. How can isobolographic analysis elucidate the interaction between this compound and other neuromuscular blockers?

Category: Advanced
Answer:
Isobolographic and algebraic (functional) analysis can distinguish additive, synergistic, or antagonistic interactions. For instance, vecuronium and its 3-desacetyl derivative interact additively, while combining vecuronium with its 3,17-desacetyl derivative shows antagonism, as evidenced by reduced neuromuscular block potency . Researchers should design dose-response curves for individual agents and combinations, followed by isobolographic plotting to quantify interaction indices. This method resolves discrepancies in reported potency ratios between in vitro and in vivo studies .

Q. Which analytical techniques are validated for quantifying this compound in biological samples?

Category: Basic
Answer:
High-performance liquid chromatography (HPLC) with nitrogen-sensitive detection is validated for simultaneous quantification of this compound and metabolites. The assay is linear over 5–5,000 ng/mL, with a sensitivity of 5 ng/mL and <15% coefficient of variation at 10 ng/mL . Sample preparation should include protein precipitation and solid-phase extraction to isolate metabolites like 3-desacetyl and 17-desacetyl derivatives .

Q. What experimental designs address the impact of hypothermia on this compound's pharmacokinetics and dynamics?

Category: Advanced
Answer:
Controlled hypothermia models (e.g., reducing core temperature to 28°C in animal studies) isolate temperature-dependent effects. Measure plasma concentrations of this compound and its metabolites alongside neuromuscular blockade duration (e.g., time to 25% T1 recovery). Hypothermia prolongs vecuronium’s duration by reducing hepatic uptake and biliary excretion of metabolites, but does not significantly alter renal elimination . Covariate testing in pharmacokinetic models can confirm temperature-independent elimination pathways .

Q. How should population pharmacokinetic models be structured to account for metabolite accumulation in patients with renal impairment?

Category: Advanced
Answer:
Mixed-effects models with normalized parameters (e.g., volume of distribution and clearance normalized by fraction metabolized, fmetabolized) account for incomplete urinary recovery of metabolites. Include covariates like creatinine clearance and gender, as this compound’s prolonged half-life (116 minutes vs. vecuronium’s 34 minutes) increases accumulation risk in renal impairment . Validate models using Bayesian estimation to predict metabolite concentrations in critically ill populations .

Q. What factors contribute to the variability in this compound's volume of distribution, and how is this measured?

Category: Basic
Answer:
Volume of distribution (Vd) variability arises from gender and weight differences. For example, vecuronium’s Vd is 152 mL/kg, while this compound’s Vd may exceed 250 mL/kg due to altered tissue binding . Compartmental modeling (central vs. peripheral compartments) with weight-normalized parameters quantifies Vd. Population studies show higher Vd in females, requiring gender-specific adjustments in dosing .

Q. How do contradictory findings on the temperature dependence of renal elimination inform future research?

Category: Advanced
Answer:
Discrepancies (e.g., hypothermia’s lack of effect on frenal in vecuronium studies) highlight the need for sensitivity analyses in pharmacokinetic models . Future studies should incorporate larger cohorts with stratified temperature ranges and use mechanistic models to separate hepatic vs. renal elimination pathways. Covariate testing for age, gender, and comorbidities can resolve conflicting data .

Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO3/c1-17(28)30-23-15-18-7-8-19-20-9-10-24(29)25(20,2)12-11-21(19)26(18,3)16-22(23)27-13-5-4-6-14-27/h18-23H,4-16H2,1-3H3/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBLBBBSJGPRGX-SSHVMUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C4CCC(=O)C4(CCC3C2(CC1N5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C[C@@H]1N5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-29-6
Record name DES(1-methylpiperidinium)-17-oxo vecuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018668296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18668-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DES(1-METHYLPIPERIDINIUM)-17-OXO VECURONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XX24TX476
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DES(1-methylpiperidinium)-17-oxo vecuronium
Reactant of Route 2
Reactant of Route 2
DES(1-methylpiperidinium)-17-oxo vecuronium
Reactant of Route 3
DES(1-methylpiperidinium)-17-oxo vecuronium
Reactant of Route 4
Reactant of Route 4
DES(1-methylpiperidinium)-17-oxo vecuronium
Reactant of Route 5
DES(1-methylpiperidinium)-17-oxo vecuronium
Reactant of Route 6
Reactant of Route 6
DES(1-methylpiperidinium)-17-oxo vecuronium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.